molecular formula C8H10BFO3 B1591470 2-Ethoxy-5-fluorophenylboronic acid CAS No. 864301-27-9

2-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B1591470
CAS No.: 864301-27-9
M. Wt: 183.97 g/mol
InChI Key: LOVFKIWGXGWXLN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the this compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. The downstream effects of this pathway include the synthesis of complex organic molecules with specific functionalities.

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules with specific functionalities. The molecular and cellular effects of the compound’s action are largely dependent on the specific molecules that are synthesized as a result of the Suzuki–Miyaura coupling reaction .

Action Environment

The action of this compound is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-5-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-hydroxyphenylboronic acid
  • 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid
  • 2-Fluoro-5-propoxyphenylboronic acid
  • 5-Fluoro-2-methylphenylboronic acid
  • 2-Formyl-5-methoxyphenylboronic acid

Uniqueness

2-Ethoxy-5-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine groups on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-Ethoxy-5-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10BFO3C_8H_{10}BFO_3 and a molecular weight of approximately 166.97 g/mol. The presence of the ethoxy group and the fluorine atom enhances its reactivity and solubility in biological systems, making it a valuable compound for various applications, particularly in enzyme inhibition and as a probe in biological studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins through reversible covalent bonding. The boronic acid group can form bonds with diols and other nucleophiles, influencing enzyme activity and cellular processes.

Key Mechanisms:

  • Transmetalation : This process is crucial in Suzuki-Miyaura coupling reactions, where the compound acts as a reagent to facilitate the formation of carbon-carbon bonds.
  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, leading to altered phosphorylation states of signaling proteins .

Biochemical Pathways

The interactions of this compound with enzymes are significant in metabolic pathways. It has been shown to influence:

  • Cell Signaling Pathways : By modulating enzyme activity, the compound can affect downstream signaling pathways that regulate cellular responses.
  • Gene Expression : The ability to form covalent bonds with transcription factors may alter gene expression profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. Research indicates moderate activity against various microorganisms, including:

  • Candida albicans
  • Escherichia coli
  • Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more effective than certain existing antifungal agents .

Case Studies

  • Antifungal Activity : A study demonstrated that this compound exhibited moderate antifungal activity against Candida albicans, with a mechanism potentially involving inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole drugs like AN2690 .
  • Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound could effectively inhibit serine proteases, showcasing its potential in therapeutic applications targeting proteolytic pathways.

Summary of Findings

The biological activity of this compound is multifaceted, involving interactions with various biochemical pathways and potential therapeutic applications. Its ability to inhibit enzymes and influence cellular processes positions it as a promising candidate for further research in drug development.

Property Details
Molecular FormulaC8H10BFO3C_8H_{10}BFO_3
Molecular Weight166.97 g/mol
Biological ActivitiesAntimicrobial, Enzyme Inhibition
Mechanism of ActionTransmetalation, Reversible Covalent Bonding
Target OrganismsCandida albicans, Escherichia coli

Properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVFKIWGXGWXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584411
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864301-27-9
Record name (2-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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